Ethylene glycol distearate

Vue d'ensemble

Description

Ethylene glycol distearate is a fatty acid ester.

Mécanisme D'action

Target of Action

Ethylene Glycol Distearate (EGDS) is primarily targeted at the skin and hair in the human body . It is extensively used in the pharmaceutical and cosmetics industries . It is also used in textile industries as a softener .

Mode of Action

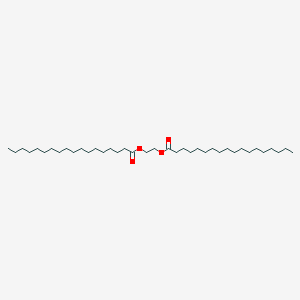

EGDS is the diester of stearic acid and ethylene glycol . It is synthesized via the esterification of stearic acid (or its esters) with ethylene glycol . When mixed with water or surfactants, EGDS exhibits a noticeable pearlescent sheen . This property allows it to be used as a pearlescent agent in cosmetics, producing a pearl-like luster . It also acts as a skin moisturizer .

Biochemical Pathways

The synthesis of EGDS involves the esterification of ethylene glycol and stearic acid, using a solid acid catalyst under microwave irradiation in a solvent-free system . The conventional heating method takes more than 4-6 hours to produce a mixture of EGDS and ethylene glycol monostearate (EGMS). Under microwave irradiation, the highest conversion of 97% of the acid was obtained in just 10 minutes .

Result of Action

The primary result of EGDS action is the production of a pearlescent sheen when mixed with water or surfactants . This is often used to enhance the visual appeal of personal care products . Additionally, EGDS may also act as a skin moisturizer , providing a smoother and softer feel to the skin .

Action Environment

The action of EGDS can be influenced by environmental factors. For instance, the pearlescent effect of EGDS is more pronounced when it is mixed with water or surfactants . Furthermore, the esterification process used to synthesize EGDS can be affected by various parameters such as reaction time, different catalysts, catalyst loading (wt/wt%), temperature, and microwave power .

Analyse Biochimique

Biochemical Properties

Ethylene glycol distearate is synthesized by esterification of ethylene glycol and stearic acid It is known that the compound interacts with various enzymes, proteins, and other biomolecules during its synthesis .

Cellular Effects

This compound is known to produce pearlescent effects when used in personal care products . It may also act as a skin moisturizer

Molecular Mechanism

It is synthesized via the esterification of stearic acid with ethylene glycol . The compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the synthesis of this compound using a solid acid catalyst under microwave irradiation in a solvent-free system takes more than 4–6 hours .

Dosage Effects in Animal Models

It is known that ethylene glycol, a component of this compound, has a minimum lethal dose of 4.4–6.6 mL/kg in dogs .

Metabolic Pathways

It is known that ethylene glycol, a component of this compound, is metabolized in the liver to a variety of more toxic compounds .

Transport and Distribution

The absorbed products of hydrolysis, stearic acid and ethylene glycol, can both be distributed within the body . Ethylene glycol, due to its low molecular weight and high water solubility, will be distributed within the body .

Subcellular Localization

It is known that when mixed with water or surfactants, this compound can give liquids and gels a pearlescent appearance .

Activité Biologique

Ethylene glycol distearate (EGDS) is a diester derived from stearic acid and ethylene glycol, commonly used in personal care products and cosmetics. Its biological activity encompasses its physiological effects, safety profile, and potential applications in various industries. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of EGDS.

- Chemical Formula : C38H74O4

- Molar Mass : 595.006 g/mol

- Appearance : White flakes

- Melting Point : 65 to 73 °C

- Solubility : Insoluble in water

EGDS can be synthesized through the esterification of stearic acid with ethylene glycol or by reacting stearic acid with ethylene oxide. The resulting compound exhibits unique properties that make it suitable for various applications, particularly in cosmetics where it provides a pearlescent effect .

Toxicological Studies

Numerous studies have assessed the toxicity and safety of EGDS:

- Acute Oral Toxicity : In studies involving rats, doses exceeding 13 g/kg body weight resulted in transient symptoms such as diarrhea and nasal hemorrhage, which resolved within days. No significant long-term effects were noted at lower doses .

- Skin Irritation : A repeated insult patch test with formulations containing up to 50% EGDS on human subjects showed no evidence of skin irritation or hypersensitivity. Human studies using concentrations between 2% and 5% reported no adverse effects .

- Subchronic Studies : In a 90-day skin painting study with a formulation containing 3% glycol stearate (which includes EGDS), no toxic effects were observed throughout the duration of the study .

Case Studies

- Application in Cosmetics : EGDS is widely utilized in cosmetic formulations for its emulsifying and thickening properties. It enhances the aesthetic appeal of products by providing a glossy finish and improving texture .

- Embedding Agent in Microscopy : Due to its ability to form stable emulsions, EGDS is also employed as an embedding agent in microscopy, facilitating the preservation of biological samples for analysis .

- Phase Change Materials : Recent research has explored the use of EGDS in developing phase change materials for thermal energy storage. This application highlights its versatility beyond cosmetic uses, indicating potential benefits in energy management systems .

Applications in Industry

EGDS serves various roles across multiple industries:

- Cosmetics : As an opacifier and moisturizing agent, it enhances product texture and visual appeal.

- Pharmaceuticals : Its emulsifying properties make it suitable for drug formulations.

- Industrial Uses : In addition to cosmetics, EGDS is utilized in textile processing and as a lubricant in various manufacturing processes due to its stability under different conditions .

Summary of Findings

| Property/Study Type | Finding/Result |

|---|---|

| Chemical Formula | C38H74O4 |

| Acute Oral Toxicity | Symptoms at high doses; no long-term effects |

| Skin Irritation | No irritation or hypersensitivity reported |

| Cosmetic Application | Provides pearlescent effect; acts as moisturizer |

| Industrial Application | Used as lubricant, emulsifier, and stabilizer |

Applications De Recherche Scientifique

Cosmetic Applications

EGDS is predominantly utilized in the cosmetics sector for its ability to impart a pearlescent effect to products. This effect enhances the aesthetic appeal of formulations, making them more visually attractive to consumers.

Personal Care Products

- Shampoos and Conditioners : Acts as a viscosity modifier and pearling agent, improving the texture and stability of hair care products .

- Skin Care Products : Used in lotions and creams to enhance moisture retention and provide a smooth application .

Case Studies

- A study highlighted the effectiveness of EGDS in achieving desired viscosity and pearlescent effects in various shampoo formulations, demonstrating consumer preference for visually appealing products .

- Another investigation into emulsions showed that incorporating EGDS improved the stability of oil-in-water emulsions, crucial for maintaining product integrity over time .

Industrial Applications

Beyond cosmetics, EGDS finds applications in industrial processes, particularly in oil demulsification and as a phase change material.

Demulsification

EGDS has been studied as a demulsifier for crude oil emulsions, showcasing its potential to enhance oil recovery processes by breaking down stable emulsions .

Energy Storage

Research has also focused on EGDS's role in developing phase change materials (PCMs) for thermal energy storage. These materials can store and release energy efficiently, making them valuable in energy management systems .

Safety and Regulatory Aspects

The safety profile of EGDS has been thoroughly evaluated. Studies indicate low toxicity levels, with no significant adverse effects reported at typical usage concentrations (0.1% to 10%) in cosmetic formulations . Human clinical trials have shown no evidence of skin irritation or sensitization when used within recommended limits .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Cosmetics | Shampoos, conditioners, lotions | Pearlescent effect, moisture retention |

| Personal Care | Bubble baths, shower gels | Enhanced visual appeal |

| Industrial Processes | Demulsification of crude oil | Improved oil recovery efficiency |

| Energy Management | Phase change materials | Efficient thermal energy storage |

Propriétés

IUPAC Name |

2-octadecanoyloxyethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVVYTCTZKCSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9005-08-7 | |

| Record name | Polyethylene glycol distearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9005-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6027260 | |

| Record name | Octadecanoic acid, 1,2-ethanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Solid | |

| Record name | Octadecanoic acid, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol distearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032260 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

627-83-8 | |

| Record name | Glycol distearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycol distearate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycol distearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 1,2-ethanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13W7MDN21W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethylene glycol distearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032260 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

79 °C | |

| Record name | Ethylene glycol distearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032260 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.